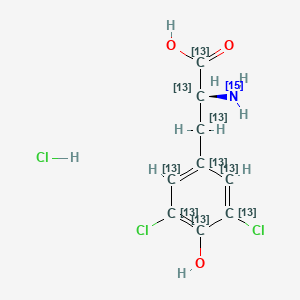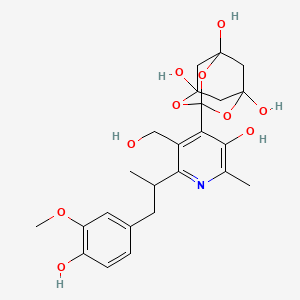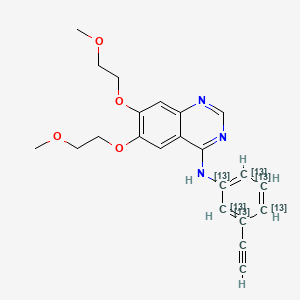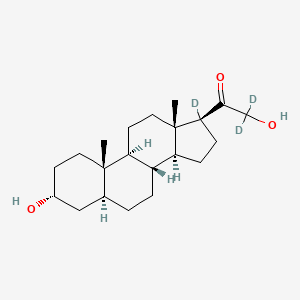
3|A,21-Dihydroxy-5|A-pregnan-20-one-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3|A,21-Dihydroxy-5|A-pregnan-20-one-d3: is a deuterium-labeled derivative of 3|A,21-Dihydroxy-5|A-pregnan-20-one, an endogenous neurosteroid. This compound is known for its role as a positive modulator of gamma-aminobutyric acid A (GABAA) receptors. It enhances neuronal response to low concentrations of gamma-aminobutyric acid at alpha4beta1delta GABAA receptors in vitro .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3|A,21-Dihydroxy-5|A-pregnan-20-one-d3 involves the incorporation of deuterium into the parent compound, 3|A,21-Dihydroxy-5|A-pregnan-20-one. This is typically achieved through a two-step process starting from deoxycorticosterone. The first step involves the reduction of deoxycorticosterone to 5|A-dihydrodeoxycorticosterone using 5|A-reductase. The second step involves the conversion of 5|A-dihydrodeoxycorticosterone to 3|A,21-Dihydroxy-5|A-pregnan-20-one using 3|A-hydroxysteroid oxidoreductase .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Deuterium incorporation is achieved using deuterated reagents and solvents under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 3|A,21-Dihydroxy-5|A-pregnan-20-one-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products:
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols.
Substitution: Products vary depending on the substituent introduced
Aplicaciones Científicas De Investigación
3|A,21-Dihydroxy-5|A-pregnan-20-one-d3 has several scientific research applications:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biology: Investigated for its role in modulating GABAA receptors and neuronal excitability.
Medicine: Explored for its potential therapeutic effects in conditions like anxiety, epilepsy, and depression.
Industry: Utilized in the development of neuroactive steroids and related compounds .
Mecanismo De Acción
The compound acts as a positive allosteric modulator of GABAA receptors. By binding to these receptors, it enhances the effect of gamma-aminobutyric acid, leading to sustained hyperpolarization and increased chloride influx in neurons. This modulation results in decreased neuronal excitability, contributing to its anxiolytic, anticonvulsant, and sedative properties .
Comparación Con Compuestos Similares
5|A-Pregnane-3|A,21-diol-20-one: Another neurosteroid with similar GABAA receptor modulation properties.
5|A-Dihydrocorticosterone: A related compound with similar physiological effects.
Uniqueness: 3|A,21-Dihydroxy-5|A-pregnan-20-one-d3 is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. This labeling also differentiates it from other similar compounds by providing distinct metabolic and pharmacokinetic profiles .
Propiedades
Fórmula molecular |
C21H34O3 |
|---|---|
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
2,2-dideuterio-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18+,20-,21-/m0/s1/i12D2,18D |
Clave InChI |
CYKYBWRSLLXBOW-MKNAHWJESA-N |
SMILES isomérico |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



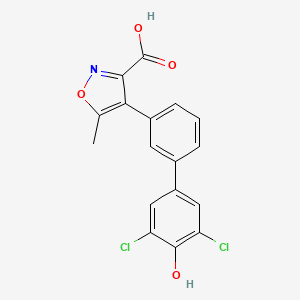
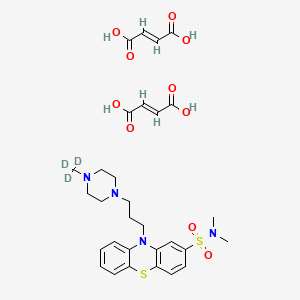
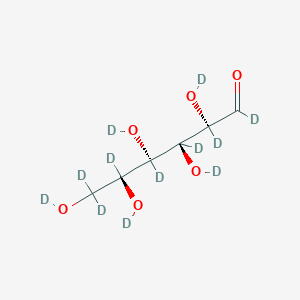


![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)
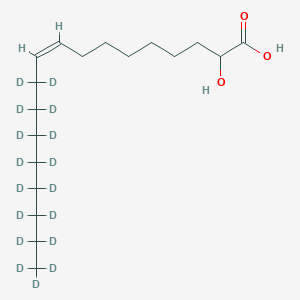

![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)
